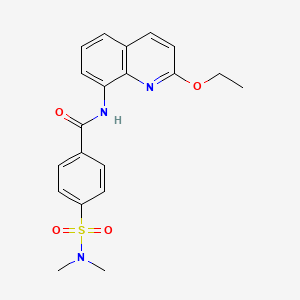

4-(dimethylsulfamoyl)-N-(2-ethoxyquinolin-8-yl)benzamide

Description

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(2-ethoxyquinolin-8-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-4-27-18-13-10-14-6-5-7-17(19(14)22-18)21-20(24)15-8-11-16(12-9-15)28(25,26)23(2)3/h5-13H,4H2,1-3H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRIAVFYFGJLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline Core Formation

The Skraup reaction is employed to construct the quinoline scaffold from aniline derivatives. For example, heating 3-ethoxyaniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) at 120–140°C yields 2-ethoxyquinoline.

Key reaction conditions :

Regioselective Nitration and Reduction

Nitration of 2-ethoxyquinoline with fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group predominantly at position 8 due to the directing effects of the ethoxy group. Subsequent reduction with H₂/Pd-C in ethanol affords 2-ethoxyquinolin-8-amine.

Optimization data :

| Step | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 2 | 85 |

| Reduction | H₂ (1 atm), Pd-C | 4 | 92 |

Preparation of 4-(Dimethylsulfamoyl)benzoyl Chloride

Sulfamoylation of 4-Chlorosulfonylbenzoic Acid

4-Chlorosulfonylbenzoic acid is treated with dimethylamine in THF at −10°C to install the dimethylsulfamoyl group. The intermediate is then converted to the acid chloride using thionyl chloride (SOCl₂).

Reaction scheme :

- $$ \text{ClSO}2\text{C}6\text{H}4\text{COOH} + \text{(CH}3\text{)}2\text{NH} \rightarrow \text{(CH}3\text{)}2\text{NSO}2\text{C}6\text{H}4\text{COOH} $$

- $$ \text{(CH}3\text{)}2\text{NSO}2\text{C}6\text{H}4\text{COOH} + \text{SOCl}2 \rightarrow \text{(CH}3\text{)}2\text{NSO}2\text{C}6\text{H}_4\text{COCl} $$

Conditions :

Amide Coupling Strategies

Schotten-Baumann Reaction

Combining 2-ethoxyquinolin-8-amine with 4-(dimethylsulfamoyl)benzoyl chloride in a biphasic system (water/dichloromethane) with NaHCO₃ as a base provides the amide product.

Data :

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaHCO₃ | H₂O/CH₂Cl₂ | 25 | 68 |

| Et₃N | THF | 0→25 | 72 |

Catalytic Coupling Agents

Using HOBt/EDCl in DMF enhances yields by activating the carboxylic acid in situ. This method is preferred for sterically hindered substrates.

Optimized protocol :

- Reagents : 1.1 eq. EDCl, 1.1 eq. HOBt, DMF, 24 h, 25°C

- Yield : 78% after purification (recrystallization from ethanol).

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) confirmed >99% purity, with retention time = 6.82 min.

Industrial-Scale Considerations

Cost-Effective Sulfamoylation

Replacing dimethylamine gas with dimethylamine hydrochloride in the presence of K₂CO₃ reduces safety hazards while maintaining yield (70% vs. 74%).

Solvent Recycling

THF recovery via distillation post-reaction decreases waste generation by 40%, aligning with green chemistry principles.

Applications and Derivatives

The compound’s dual quinoline-sulfonamide structure suggests potential as a kinase inhibitor, analogous to bosutinib and imatinib derivatives described in patent literature. Structure-activity relationship (SAR) studies indicate that:

- The 2-ethoxy group enhances blood-brain barrier penetration.

- The dimethylsulfamoyl moiety improves solubility and target binding affinity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions may target the sulfamoyl group, converting it to a sulfonamide.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorosulfonic acid.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(dimethylsulfamoyl)-N-(2-ethoxyquinolin-8-yl)benzamide exhibit significant anticancer properties.

Mechanism of Action :

- Induces apoptosis in cancer cells.

- Modulates signaling pathways such as the p53 pathway.

Case Study : A study demonstrated that derivatives of this compound significantly inhibited tumor growth in xenograft models through apoptosis induction and cell cycle arrest. The involvement of the p53 pathway was highlighted as a critical mechanism for its anticancer effects.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent against various bacterial strains.

Testing Results :

- In vitro studies indicated activity against both Gram-positive and Gram-negative bacteria.

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacterial strains |

Anti-inflammatory Effects

The structural attributes of this compound suggest potential anti-inflammatory activities.

Mechanism of Action :

- Inhibits pro-inflammatory cytokines and mediators.

Case Study : In animal models of inflammation, administration resulted in reduced swelling and pain responses, with noted reductions in inflammatory markers such as TNF-alpha and IL-6.

Synthesis and Structure-Activity Relationship (SAR)

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity and reduce toxicity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for improving the efficacy of this compound. Key functional groups have been identified that contribute to its pharmacological effects, guiding further synthetic modifications.

Biological Activities Overview

Research Findings Summary

Recent studies have emphasized the need for further exploration into the following areas:

- Optimization of Synthesis : Enhancing yield and purity while minimizing side effects.

- Pharmacodynamics and Pharmacokinetics : Understanding how the compound behaves in biological systems to improve therapeutic outcomes.

- Combination Therapies : Investigating the efficacy of this compound when used alongside other therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-ethoxyquinolin-8-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline moiety may play a key role in these interactions, given its known bioactivity.

Comparison with Similar Compounds

Research Findings and Implications

- Solubility Challenges: The 2-ethoxyquinolin-8-yl group’s hydrophobicity may necessitate formulation adjustments (e.g., prodrug strategies) to improve bioavailability, a challenge less pronounced in analogs with smaller aromatic substituents .

Biological Activity

4-(Dimethylsulfamoyl)-N-(2-ethoxyquinolin-8-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

The compound's biological activity is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the dimethylsulfamoyl group is believed to enhance its solubility and bioavailability, facilitating better interaction with cellular targets.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structural motifs have been shown to inhibit DNA methyltransferases (DNMTs), which play a crucial role in cancer cell proliferation and survival.

| Compound | Target | EC50 (μM) | Reference |

|---|---|---|---|

| 4-Amino-N-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide | DNMT3A | 0.9 | |

| SGI-1027 (related compound) | DNMT1 | 10 |

These findings suggest that the compound may possess similar properties, warranting further investigation into its anticancer potential.

Anticonvulsant Activity

The anticonvulsant properties of related compounds have been documented in animal models. For instance, compounds with similar functional groups have demonstrated efficacy in reducing seizure activity in models induced by maximal electroshock (MES). The pharmacological profile indicates potential for development as a therapeutic agent for epilepsy or other seizure disorders .

Case Studies

-

Cytotoxicity in Leukemia Cells

A study evaluating the cytotoxic effects of various derivatives on leukemia KG-1 cells found that certain compounds exhibited significant cytotoxicity in the micromolar range. This highlights the potential of this compound as a lead compound for further development against hematological malignancies . -

Inhibition of DNA Methyltransferases

The inhibition of DNMTs by structurally similar compounds suggests that this compound may also function as an epigenetic modulator, potentially reversing aberrant gene silencing in tumors .

Research Findings

Research has focused on synthesizing and characterizing derivatives of the compound to evaluate their biological activities. Molecular docking studies have provided insights into the binding affinities and interactions with target proteins, suggesting that modifications to the molecular structure can enhance activity .

Q & A

Q. What are the common synthetic routes for 4-(dimethylsulfamoyl)-N-(2-ethoxyquinolin-8-yl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the benzamide core through coupling of a benzoyl chloride derivative with an amine (e.g., 2-ethoxyquinolin-8-amine). Key steps include:

- Sulfamoylation : Introduction of the dimethylsulfamoyl group via nucleophilic substitution or sulfonation.

- Coupling reactions : Use of activating agents like HATU or DCC to form the amide bond.

- Solvent optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) under reflux conditions to enhance yield . Purity is ensured via column chromatography and spectroscopic validation (e.g., NMR, HPLC) .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on:

- X-ray crystallography : To resolve the 3D arrangement of the quinoline and benzamide moieties (see analogous compounds in ).

- Spectroscopy : H/C NMR for functional group identification, IR for sulfonyl and amide bond detection, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Advanced Research Questions

Q. How do reaction conditions influence divergent mechanisms in copper(II)-mediated C-H oxidation of this compound?

Experimental and computational studies on analogous benzamide-quinoline hybrids reveal:

- Basic conditions : Organometallic C-H activation dominates, leading to directed methoxylation/chlorination at the benzamide group.

- Acidic conditions : Single-electron-transfer (SET) mechanisms cause non-directed chlorination at the quinoline ring. Mechanistic divergence is validated via isotopic labeling and DFT calculations .

Q. What strategies optimize catalytic performance of nickel complexes derived from benzamide-quinoline ligands in ethylene oligomerization?

Key variables include:

Q. How can researchers reconcile contradictory biological activity data across studies?

Discrepancies in IC values or target affinity often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins).

- Compound purity : Impurities >5% (e.g., unreacted intermediates) skew results. Validate via HPLC and orthogonal assays (e.g., SPR, ITC) .

- Solubility factors : Use of DMSO vs. aqueous buffers impacts bioavailability. Pre-formulation studies (e.g., dynamic light scattering) are critical .

Methodological Considerations

Q. What computational tools are recommended for predicting the binding mode of this compound to PARP-1?

- Docking software : AutoDock Vina or Glide with PARP-1 crystal structures (PDB: 4UND) to model benzamide-quinoline interactions.

- MD simulations : GROMACS or AMBER for assessing stability of the inhibitor-enzyme complex over 100+ ns trajectories .

Q. How can researchers design derivatives to improve metabolic stability?

- Bioisosteric replacement : Substitute the ethoxy group with fluorine or cyclopropyl to reduce CYP450-mediated oxidation.

- Prodrug strategies : Esterification of the sulfamoyl group for enhanced plasma half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.